molecular formula C17H17NO2S B14353158 2-(Benzyloxy)-N-methyl-3-(phenylsulfanyl)prop-2-enamide CAS No. 90461-25-9

2-(Benzyloxy)-N-methyl-3-(phenylsulfanyl)prop-2-enamide

Cat. No.: B14353158
CAS No.: 90461-25-9
M. Wt: 299.4 g/mol
InChI Key: VYKMFCKBVVVUTF-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-N-methyl-3-(phenylsulfanyl)prop-2-enamide is an organic compound with a complex structure that includes benzyloxy, methyl, and phenylsulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-N-methyl-3-(phenylsulfanyl)prop-2-enamide typically involves multiple steps. One common method starts with the preparation of the benzyloxy group, followed by the introduction of the N-methyl group and the phenylsulfanyl group. The final step involves the formation of the prop-2-enamide structure through a series of condensation and cyclization reactions. Specific reaction conditions, such as the use of catalysts and solvents, are crucial for achieving high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, optimizing reaction conditions, such as temperature, pressure, and reaction time, is essential for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-N-methyl-3-(phenylsulfanyl)prop-2-enamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyloxy derivatives with additional oxygen-containing groups, while reduction may produce simpler hydrocarbons .

Scientific Research Applications

2-(Benzyloxy)-N-methyl-3-(phenylsulfanyl)prop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-N-methyl-3-(phenylsulfanyl)prop-2-enamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzyloxy and phenylsulfanyl derivatives, such as:

Uniqueness

What sets 2-(Benzyloxy)-N-methyl-3-(phenylsulfanyl)prop-2-enamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science .

Properties

CAS No.

90461-25-9

Molecular Formula

C17H17NO2S

Molecular Weight

299.4 g/mol

IUPAC Name

N-methyl-2-phenylmethoxy-3-phenylsulfanylprop-2-enamide

InChI

InChI=1S/C17H17NO2S/c1-18-17(19)16(13-21-15-10-6-3-7-11-15)20-12-14-8-4-2-5-9-14/h2-11,13H,12H2,1H3,(H,18,19)

InChI Key

VYKMFCKBVVVUTF-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C(=CSC1=CC=CC=C1)OCC2=CC=CC=C2

Origin of Product

United States

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